tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate
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Overview
Description
tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate: is a complex organic compound that features a pyrazole ring, an azepane ring, and a carbamate group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using nitric acid.
Formation of the azepane ring: Cyclization reactions involving appropriate precursors.
Attachment of the carbamate group: Reaction of the azepane derivative with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological activity studies: Potential use in studying enzyme inhibition, receptor binding, and other biological processes.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-6-oxoazepan-4-yl)carbamate: can be compared with other pyrazole derivatives, azepane derivatives, and carbamate compounds.
Uniqueness
- The unique combination of the pyrazole ring, azepane ring, and carbamate group in this compound might confer specific biological activities or chemical properties not found in other similar compounds.
Conclusion
This compound is a complex and potentially valuable compound in various fields of scientific research. Further studies and detailed information would be required to fully understand its properties and applications.
Properties
Molecular Formula |
C16H25N5O5 |
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Molecular Weight |
367.40 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)-6-oxoazepan-4-yl]carbamate |
InChI |
InChI=1S/C16H25N5O5/c1-15(2,3)26-14(23)18-16(4)6-7-20(10-11(22)8-16)13-12(21(24)25)9-17-19(13)5/h9H,6-8,10H2,1-5H3,(H,18,23) |
InChI Key |
IXXFCCKZWNEHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC(=O)C1)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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